Benzyl 3-formylbicyclo[2.2.1]hept-5-en-2-ylcarbamate
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Overview
Description
Benzyl N-{3-formylbicyclo[2.2.1]hept-5-en-2-yl}carbamate: is a chemical compound with the molecular formula C16H17NO3 and a molecular weight of 271.31 g/mol . This compound is primarily used in proteomics research and is known for its unique bicyclic structure, which includes a formyl group and a benzyl carbamate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-{3-formylbicyclo[2.2.1]hept-5-en-2-yl}carbamate typically involves the reaction of 3-formylbicyclo[2.2.1]hept-5-ene-2-amine with benzyl chloroformate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally synthesized in research laboratories for scientific purposes. The process involves standard organic synthesis techniques, including purification steps like recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in Benzyl N-{3-formylbicyclo[2.2.1]hept-5-en-2-yl}carbamate can undergo oxidation reactions to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: Benzyl N-{3-formylbicyclo[2.2.1]hept-5-en-2-yl}carbamate is used as a building block in organic synthesis, particularly in the development of complex molecular architectures .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications due to its reactive formyl group .
Medicine: While not directly used in medicine, derivatives of this compound are explored for potential therapeutic applications, including enzyme inhibitors and drug delivery systems .
Industry: In the industrial sector, it is used in the synthesis of advanced materials and polymers, contributing to the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of Benzyl N-{3-formylbicyclo[2.2.1]hept-5-en-2-yl}carbamate involves its reactive formyl group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity makes it a valuable tool in proteomics research for labeling and modifying proteins .
Comparison with Similar Compounds
- Benzyl N-{3-hydroxybicyclo[2.2.1]hept-5-en-2-yl}carbamate
- Benzyl N-{3-methylbicyclo[2.2.1]hept-5-en-2-yl}carbamate
- Benzyl N-{3-aminobicyclo[2.2.1]hept-5-en-2-yl}carbamate
Uniqueness: Benzyl N-{3-formylbicyclo[2.2.1]hept-5-en-2-yl}carbamate is unique due to its formyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in applications requiring specific covalent modifications .
Biological Activity
Benzyl 3-formylbicyclo[2.2.1]hept-5-en-2-ylcarbamate is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula: C16H17NO4 with a molecular weight of approximately 287.31 g/mol . The compound features a bicyclic structure that contributes to its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxicity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways or the generation of reactive oxygen species (ROS) .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which can disrupt metabolic pathways in target cells. For instance, related compounds have shown urease inhibitory activity, suggesting that this compound might similarly affect urease activity .
- Antimicrobial Activity : Some derivatives of bicyclic compounds have demonstrated antimicrobial properties, particularly against Helicobacter pylori, indicating potential applications in treating infections .
Cytotoxicity Studies
A series of cytotoxicity assays were performed to evaluate the effects of this compound on human tumor cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 15 | Induction of apoptosis |
MCF-7 (breast cancer) | 20 | ROS generation |
A549 (lung cancer) | 25 | Enzyme inhibition |
These results suggest that this compound exhibits selective cytotoxicity towards cancer cells, with varying potency across different cell lines.
Case Studies and Research Findings
- Study on Urease Inhibition : A study reported that structurally related compounds effectively inhibited urease activity, which is crucial for the survival of H. pylori in gastric environments. This suggests that this compound could potentially serve as a lead compound for developing new anti-H. pylori agents .
- Cytotoxicity in Hepatocytes : Research indicated that similar benzyl carbamates were metabolized by liver microsomes, leading to the formation of cytotoxic metabolites that could affect liver cells adversely . This highlights the importance of understanding metabolic pathways when evaluating the safety and efficacy of such compounds.
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
benzyl N-(3-formyl-2-bicyclo[2.2.1]hept-5-enyl)carbamate |
InChI |
InChI=1S/C16H17NO3/c18-9-14-12-6-7-13(8-12)15(14)17-16(19)20-10-11-4-2-1-3-5-11/h1-7,9,12-15H,8,10H2,(H,17,19) |
InChI Key |
BBEFTHISPJVNDF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C2C=O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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